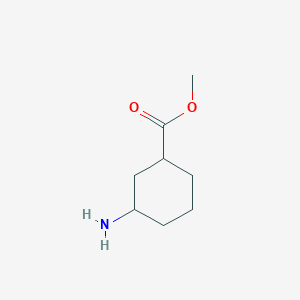

Methyl 3-aminocyclohexanecarboxylate

Description

Contextualization within Aminocyclohexanecarboxylate Chemistry

Aminocyclohexanecarboxylic acids and their esters form a significant class of cyclic amino acids. nih.gov These compounds are structurally related to common proteinogenic amino acids but possess a constrained cyclic backbone. This family includes various positional isomers, such as 2-amino, 3-amino, and 4-aminocyclohexanecarboxylic acids, each conferring distinct conformational properties to the molecules they are incorporated into. chemscene.comnih.govfishersci.ca For instance, Methyl 4-aminocyclohexanecarboxylate is another well-studied isomer used as an intermediate in chemical research. fishersci.ca The relative orientation of the amino and carboxylate groups (cis or trans) further diversifies the structural possibilities and their synthetic utility. The study of these compounds is often linked to the synthesis of pharmaceuticals and other biologically active molecules where conformational rigidity is a desired trait. nih.gov

Significance as a Chiral Synthon and Building Block in Organic Synthesis

In the realm of organic synthesis, a "synthon" is defined as an idealized fragment, usually an ion, that assists in planning a synthesis through retrosynthetic analysis. ajrconline.org The real-world chemical reagent that corresponds to this idealized fragment is known as a synthetic equivalent. ic.ac.uk Methyl 3-aminocyclohexanecarboxylate, particularly in its enantiomerically pure forms like (1R,3S)-methyl 3-aminocyclohexanecarboxylate, serves as a valuable chiral synthon. nih.govnih.gov This means it is a chiral building block used to introduce a specific stereochemistry into a target molecule. nih.gov

The utility of such chiral synthons is paramount in the synthesis of complex natural products and pharmaceutical drugs, where biological activity is often dependent on a precise three-dimensional arrangement of atoms. studysmarter.co.uk The constrained cyclic structure of the 3-aminocyclohexanecarboxylate core can be used to control the spatial orientation of other parts of a molecule, making it a powerful tool for stereoselective synthesis. For example, conformationally restricted analogues of bioactive molecules, such as Gabapentin, have been synthesized using related cyclic amino acid structures to explore structure-activity relationships. nih.gov

Importance in Peptide Mimetics and Foldamer Design Research

Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. rsc.org Foldamers are a class of synthetic oligomers that adopt well-defined, predictable three-dimensional structures, similar to the secondary structures (e.g., helices and sheets) of proteins. nih.govuni-muenchen.de

The incorporation of non-natural amino acids is a cornerstone of foldamer design. rsc.orgnih.gov The parent acid of this compound, specifically the (1R,3S)-3-aminocyclohexanecarboxylic acid isomer, is a constrained γ-amino acid that has been successfully used to stabilize native-like hairpin folds in peptide structures. nih.gov By introducing these cyclic residues into a peptide backbone, researchers can enforce specific turns and folds, leading to the creation of novel and stable architectures. nih.govst-andrews.ac.uk These synthetic foldamers are investigated for a variety of applications, including their potential as inhibitors of protein-protein interactions and as new antimicrobial agents. tandfonline.com The predictable folding patterns induced by building blocks like 3-aminocyclohexanecarboxylate are crucial for the rational design of these functional macromolecules. rsc.org

{ "headers": ["Foldamer Type", "Building Blocks", "Key Feature"], "rows": [ ["β-Peptides", "β-amino acids", "Form stable helices and sheets"], ["γ-Peptides", "γ-amino acids (e.g., 3-aminocyclohexanecarboxylic acid)", "Induce specific turns and folds"], ["Aromatic Oligoamides", "Aromatic amino acids", "Form rigid helical or linear structures"] ] }

Table illustrates different classes of foldamers and their constituent building blocks. nih.govnih.govnih.gov

Overview of Research Focus and Methodological Approaches

Current research involving this compound and its derivatives is largely focused on the synthesis of novel, structurally complex molecules with potential applications in medicinal chemistry and materials science. The primary goal is often to create molecules with specific, predictable three-dimensional shapes to achieve targeted biological activity or material properties.

The methodological approaches employed are diverse and draw from modern organic synthesis and analytical chemistry. Key methods include:

Multi-step Organic Synthesis: The preparation of target molecules often involves a sequence of chemical reactions, including esterification, amidation, and cross-coupling reactions like the Suzuki-Miyaura coupling to build molecular complexity. nih.govnih.gov

Solid-Phase Synthesis: For the creation of peptide mimetics and foldamers, solid-phase synthesis is a common technique that allows for the sequential addition of amino acid building blocks to a growing chain attached to a solid support. rsc.org

Purification and Characterization: Synthesized compounds are rigorously purified, typically using techniques like column chromatography and High-Performance Liquid Chromatography (HPLC). Their structures are then confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govorgsyn.org

Structural Analysis: In foldamer research, determining the three-dimensional structure is critical. Techniques like X-ray crystallography and computational methods, including molecular dynamics simulations, are used to understand how these molecules fold and interact with other molecules. rsc.org

Biological Evaluation: When the target molecules are designed for pharmaceutical applications, their biological activity is assessed through various in vitro and in vivo assays. nih.govnih.gov

Structure

2D Structure

Properties

CAS No. |

87091-29-0 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 3-aminocyclohexane-1-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3 |

InChI Key |

ZMMITUCIAZVHCG-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CCCC(C1)N |

Canonical SMILES |

COC(=O)C1CCCC(C1)N |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Aminocyclohexanecarboxylate

Classical Esterification Routes

The Fischer-Speier esterification, or simply Fischer esterification, represents a fundamental and direct method for producing esters. masterorganicchemistry.com This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of Methyl 3-aminocyclohexanecarboxylate, this involves the corresponding aminocyclohexanecarboxylic acid and methanol (B129727).

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. youtube.comyoutube.com The process begins with the protonation of the carbonyl oxygen of the 3-aminocyclohexanecarboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com

Subsequently, the oxygen atom of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This addition step forms a tetrahedral intermediate. youtube.com A proton transfer then occurs from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a better leaving group (water). masterorganicchemistry.com The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, forming a protonated ester. masterorganicchemistry.com In the final step, deprotonation of this intermediate by a weak base (like water or another molecule of the alcohol) yields the final ester product, this compound, and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.commasterorganicchemistry.com To achieve high yields of the desired ester, the equilibrium must be shifted toward the product side. This is typically accomplished through two primary strategies based on Le Chatelier's principle.

One common method is to use one of the reactants in a large excess. masterorganicchemistry.com In the synthesis of this compound, methanol is often used as the solvent, ensuring it is present in a significant molar excess, which drives the reaction forward. masterorganicchemistry.com Studies on similar esterifications have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase the ester yield from approximately 65% to 97%. masterorganicchemistry.com

The second strategy involves the removal of a product as it is formed. Since water is a byproduct of the reaction, its continuous removal from the reaction mixture will prevent the reverse reaction (ester hydrolysis) and drive the equilibrium towards the formation of the ester. youtube.com This is often achieved using a Dean-Stark apparatus or by adding dehydrating agents to the reaction medium.

The table below summarizes the general effects of various reaction parameters on the yield of a Fischer esterification.

| Parameter | Condition | Effect on Yield | Rationale |

| Reagent Ratio | Large excess of alcohol (Methanol) | Increases | Shifts equilibrium towards products (Le Chatelier's Principle). masterorganicchemistry.com |

| Catalyst | Strong protic acid (e.g., H₂SO₄, TsOH) | Essential | Activates the carboxylic acid for nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com |

| Temperature | Reflux | Increases reaction rate | Provides energy to overcome the activation barrier; however, it does not shift the equilibrium significantly on its own. |

| Water Removal | Continuous removal (e.g., Dean-Stark trap) | Increases | Prevents the reverse reaction (hydrolysis) by removing a product. youtube.com |

Catalytic Hydrogenation of Aromatic Precursors

An alternative and powerful route to saturated cyclic compounds is the catalytic hydrogenation of their aromatic analogues. This method is particularly useful for synthesizing substituted cyclohexanes with specific stereochemistry from readily available benzene (B151609) derivatives.

The direct precursor for this route is Methyl 3-aminobenzoate (B8586502). chemicalbook.comsigmaaldrich.com This aromatic compound can be synthesized by the esterification of 3-aminobenzoic acid or, more commonly, by the reduction of the nitro group of Methyl 3-nitrobenzoate, a reaction that can be achieved with reagents like iron in acetic acid or through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. sciencemadness.org

Once Methyl 3-aminobenzoate is obtained, the subsequent step involves the reduction of the benzene ring to a cyclohexane (B81311) ring. This transformation is accomplished via catalytic hydrogenation, where molecular hydrogen (H₂) is added across the double bonds of the aromatic ring in the presence of a metal catalyst. This process converts the sp²-hybridized carbons of the benzene ring to sp³-hybridized carbons, resulting in the formation of this compound.

The hydrogenation of the substituted benzene ring of Methyl 3-aminobenzoate produces a cyclohexane ring with two stereocenters (at carbons 1 and 3). This can result in the formation of two diastereomers: cis and trans. The stereochemical outcome of the reaction is heavily influenced by the choice of catalyst.

Heterogeneous catalysts such as platinum (often as Platinum oxide, PtO₂) and rhodium (often as Rhodium on alumina (B75360) or Rhodium oxide) are highly effective for the hydrogenation of aromatic rings. rsc.org These catalysts function by adsorbing both the aromatic substrate and molecular hydrogen onto their surface. The hydrogenation occurs via the stepwise addition of hydrogen atoms to the face of the ring adsorbed to the catalyst surface. This mechanism, known as syn-addition, typically results in the formation of the cis isomer as the major product, where the newly added hydrogen atoms are on the same side of the ring. Consequently, the two original substituents (the amino and methyl carboxylate groups) are also oriented in a cis relationship in the predominant product. Rhodium catalysts are particularly noted for their use in hydrogenating functionalized pyridines and other aromatic systems under mild conditions. rsc.org

The conditions under which the hydrogenation is performed—namely pressure, temperature, and catalyst loading—have a significant impact on the reaction's rate, efficiency, and stereoselectivity.

Pressure: The pressure of hydrogen gas directly influences the concentration of hydrogen available at the catalyst surface. Higher pressures generally lead to faster reaction rates. whiterose.ac.uk For aromatic ring reduction, which can be challenging, elevated pressures (from several atmospheres to over 1000 psi) are often necessary to achieve a reasonable reaction time. While pressure primarily affects the rate, extremely high pressures can sometimes lead to a decrease in selectivity due to over-reduction or side reactions.

Temperature: Temperature affects the rate of reaction, with higher temperatures generally leading to faster conversions. researchgate.net However, for hydrogenation, temperature can have a complex effect on stereoselectivity. Lower temperatures often favor the kinetic product, which is typically the cis isomer formed from syn-addition on the catalyst surface. rsc.org As the temperature increases, the reaction may gain enough energy to overcome the barrier to isomerization, potentially allowing the thermodynamically more stable trans isomer to form, thus decreasing the stereoselectivity. researchgate.net High temperatures can also lead to catalyst deactivation.

Catalyst Loading: The amount of catalyst relative to the substrate (catalyst loading) determines the number of active sites available for the reaction. Increasing the catalyst loading generally increases the reaction rate. whiterose.ac.uk However, an excessively high loading is not cost-effective and can sometimes complicate product work-up. The effect on stereoselectivity is generally less direct than that of temperature, but ensuring sufficient catalyst is present is crucial for driving the reaction to completion before potential isomerization can occur. The ratio of catalyst to substrate is a key variable to optimize for achieving high conversion. whiterose.ac.ukmdpi.com

The general influence of these parameters on catalytic hydrogenation is summarized in the interactive table below.

| Parameter (Increased) | Effect on Reaction Rate | Effect on Stereoselectivity (cis product) | General Rationale |

| Pressure | Increases | Generally minor effect, can slightly favor cis | Higher H₂ concentration on the catalyst surface accelerates the primary hydrogenation pathway. whiterose.ac.ukrsc.org |

| Temperature | Increases | Tends to decrease | Higher energy allows for potential isomerization to the more stable trans product; can also lead to catalyst degradation. researchgate.net |

| Catalyst Loading | Increases | Can favor cis by ensuring rapid conversion | More active sites lead to a faster primary reaction, minimizing time for side reactions or isomerization. mdpi.com |

Stereoselective Synthesis Approaches

The development of synthetic methods that yield specific stereoisomers of this compound is paramount. These approaches aim to control the formation of chiral centers, leading to enantiomerically or diastereomerically enriched products.

Enantioselective Synthesis via Enzymatic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For racemic mixtures of amino acid esters, lipases can selectively hydrolyze one enantiomer, allowing for the separation of the resulting carboxylic acid from the unreacted ester. nih.gov

While specific data on the enzymatic resolution of this compound is not extensively detailed in readily available literature, the principle has been widely applied to a variety of natural and unnatural amino acids. nih.gov Lipases like Pseudomonas lipase (B570770) and Rhizopus lipase have demonstrated high reactivity and selectivity in the hydrolysis of L-amino acid esters from racemic mixtures. nih.gov The efficiency and enantioselectivity of such resolutions are often dependent on the enzyme source, the ester group, and the reaction conditions. For instance, in the resolution of other cyclic amino esters, lipases have been used to achieve high enantiomeric excess (ee).

A general representation of this process for a racemic mixture of this compound would involve the selective hydrolysis of one enantiomer (e.g., the (1S,3R)-enantiomer) by a lipase, yielding the corresponding carboxylic acid, while leaving the other enantiomer (e.g., the (1R,3S)-enantiomer) as the unreacted methyl ester. Subsequent separation of the acid and ester would provide access to both enantiomerically enriched compounds.

Diastereoselective Control in Cyclohexene (B86901) Derivatizations

The stereochemistry of this compound can be effectively controlled through the diastereoselective derivatization of cyclohexene precursors. These methods introduce the amino and carboxylate functionalities, or their precursors, in a stereocontrolled manner.

Epimerization is a process where the configuration of one chiral center in a molecule with multiple chiral centers is inverted. In the context of substituted cyclohexanecarboxylates, base-mediated epimerization can be employed to enrich a mixture in the thermodynamically more stable isomer. For instance, a mixture of cis and trans isomers of a 4-substituted cyclohexanecarboxylic acid can be treated with a strong base, such as potassium hydroxide, at elevated temperatures to favor the formation of the more stable trans isomer. google.com This approach has been shown to convert a mixture with a trans:cis ratio of 25:75 to one with a ratio of 85:15. google.com

While this specific example pertains to a 4-substituted analog, the principle is applicable to 3-substituted systems. The relative stability of the cis and trans isomers of this compound would determine the final equilibrium ratio under basic conditions. The trans isomer, with both substituents in equatorial positions in the chair conformation, is generally the more stable configuration.

| Substrate | Base | Temperature | Initial Ratio (trans:cis) | Final Ratio (trans:cis) |

| 4-isopropyl-cyclohexanecarboxylic acid methyl ester | Sodium Hydride | 150 °C | 25:75 | 85:15 |

| 4-isopropyl-cyclohexanecarboxylic acid | Potassium Hydroxide | 110 °C | 27:73 (methyl ester) | ~93:7 (potassium salt) |

Table 1: Examples of Base-Mediated Epimerization of Substituted Cyclohexanecarboxylates google.com

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing six-membered rings with controlled stereochemistry. ua.esnih.gov The synthesis of precursors to this compound can be achieved by reacting a suitable diene with a dienophile containing a carboxylate group or a precursor to an amino group. The stereochemistry of the resulting cyclohexene adduct is governed by the endo rule and the stereochemistry of the starting materials.

For example, the reaction of a 1-amino-substituted diene with an acrylate (B77674) dienophile can directly generate a 3-aminocyclohexene-1-carboxylate derivative. ua.es The subsequent reduction of the double bond would yield the desired saturated aminocyclohexanecarboxylate. The regioselectivity and stereoselectivity of the Diels-Alder reaction are highly dependent on the substituents on both the diene and the dienophile.

Intramolecular conjugate addition, or intramolecular Michael addition, is another effective strategy for the stereoselective synthesis of cyclic compounds. In the context of this compound, this could involve the cyclization of a linear precursor containing both an amine nucleophile and a Michael acceptor, such as an α,β-unsaturated ester. The stereochemical outcome of the cyclization is often controlled by the existing stereocenters in the starting material, leading to a high degree of diastereoselectivity.

This approach allows for the formation of the cyclohexane ring with the desired relative stereochemistry between the amino and carboxylate groups. The specific substrate design and reaction conditions are crucial for achieving high yields and stereoselectivity.

Application of Chiral Auxiliaries in Aminocyclohexanecarboxylate Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is widely used in asymmetric synthesis. nih.gov

In the synthesis of chiral aminocyclohexanecarboxylates, a chiral auxiliary can be attached to the molecule, for example, by forming an amide with the carboxylic acid group. Subsequent reactions, such as the introduction of the amino group or its precursor, are then directed by the steric and electronic properties of the chiral auxiliary. This can lead to high diastereoselectivity in the formation of new stereocenters. Finally, cleavage of the auxiliary provides the desired enantiomerically enriched aminocyclohexanecarboxylate. A variety of chiral auxiliaries, such as Evans oxazolidinones and Corey's chiral auxiliaries, have been successfully employed in the synthesis of complex molecules. nih.gov

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly integral to the design of synthetic pathways, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. The synthesis of this compound can be approached through several green methodologies that align with these principles.

Enzymatic catalysis offers a powerful green alternative to traditional chemical methods, providing high selectivity under mild reaction conditions, often in aqueous or solvent-free systems. Lipases, in particular, have demonstrated significant utility in the synthesis and resolution of amino esters.

Lipases, such as Candida antarctica lipase B (CAL-B), are well-known for their ability to catalyze the stereoselective hydrolysis or acylation of esters. mdpi.commdpi.com This is particularly relevant for producing enantiomerically pure forms of this compound. In a typical kinetic resolution, a racemic mixture of the ester can be subjected to lipase-catalyzed hydrolysis. The enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This process can be conducted in aqueous buffer systems or in organic solvents with a minimal amount of water. mdpi.comnih.gov

Recent research has also highlighted the use of lipases for the synthesis of β-amino esters through aza-Michael addition reactions. researchgate.net For instance, lipases can catalyze the addition of amines to α,β-unsaturated esters. researchgate.net A continuous-flow process for the lipase-catalyzed Michael addition of aromatic amines to acrylates has been developed, showcasing the potential for efficient and green production of β-amino acid esters. mdpi.com This methodology could be adapted for the synthesis of this compound by employing an appropriate cyclohexene-based α,β-unsaturated ester and an ammonia (B1221849) source or a suitable amine. The use of immobilized lipases further enhances the green credentials of the process by allowing for easy catalyst recovery and reuse. nih.gov

Solvent-free or low-solvent enzymatic polymerizations of similar hydroxy esters, such as methyl 3-hydroxypropionate, have also been successfully demonstrated using lipases like Novozym 435, yielding polyhydroxyalkanoates. cjcatal.com This indicates the feasibility of enzymatic esterification or transesterification reactions under green conditions to produce the target molecule.

Table 1: Examples of Lipase-Catalyzed Reactions for Amino Ester Synthesis

| Enzyme | Substrate(s) | Reaction Type | Key Findings | Reference |

| Candida antarctica lipase B (CAL-B) | Racemic N-benzylated β-amino carboxylic esters | Hydrolysis | Efficient kinetic resolution in organic solvents with water. mdpi.com | mdpi.com |

| Lipase from Burkholderia cepacia (PS IM) | Ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Kinetic Hydrolysis | High enantioselectivity (E > 200) in diisopropyl ether. mdpi.com | mdpi.com |

| Lipase TL IM from Thermomyces lanuginosus | Aromatic amines and acrylates | Michael Addition | Successful synthesis of β-amino acid esters in a continuous-flow microreactor. mdpi.com | mdpi.com |

| Novozym 435 | Methyl 3-hydroxypropionate | Polymerization | Effective polymerization in organic solvents with good catalyst reusability. cjcatal.com | cjcatal.com |

| Mutant Talaromyces thermophilus lipase (TTL) | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Kinetic Resolution | High conversion and enantiomeric excess for a pregabalin (B1679071) intermediate. nih.gov | nih.gov |

Mechanochemistry, particularly synthesis conducted in a ball mill, has emerged as a significant green chemistry technique. nih.gov By using mechanical force to induce chemical reactions, this method often eliminates the need for bulk solvents, reduces reaction times, and can lead to the formation of products that are difficult to obtain through traditional solution-based methods. mdpi.com

The application of ball-milling to the synthesis of amino acid derivatives has been well-documented. beilstein-journals.orgnih.gov For example, the N-protection of amino acids and the synthesis of peptides have been successfully carried out under solvent-free ball-milling conditions. rsc.org This approach offers advantages such as easy product recovery and reduced waste. rsc.org

More specifically, the synthesis of β-enamino esters has been achieved by the ball-mill-assisted addition of amines to alkynoates without the need for a catalyst or base, with quantitative conversion in minutes. organic-chemistry.org Furthermore, the enzymatic resolution of β-amino esters has been combined with mechanochemistry. d-nb.info In one study, the lipase-catalyzed hydrolysis of N-benzylated-β³-amino esters was performed under high-speed ball-milling conditions, achieving high yields and enantioselectivity. mdpi.comd-nb.info This hybrid chemo-enzymatic mechanochemical approach demonstrates a powerful green strategy for producing chiral amino esters.

The synthesis of α-alkyl α-glycine derivatives has also been accomplished through an ethanol-assisted mechanochemical asymmetric cross-dehydrogenative coupling reaction, highlighting the versatility of this technique for creating complex amino acid structures. rsc.org These examples strongly suggest that a mechanochemical route to this compound, potentially involving the addition of an amine to a cyclohexene carboxylate derivative or an enzymatic resolution, is a viable and environmentally friendly synthetic strategy.

Table 2: Mechanochemical Approaches to Amino Acid and Ester Synthesis

| Reaction Type | Reactants | Conditions | Key Findings | Reference |

| N-protection of amino acids | Amino acids, Boc-OSu, Z-OSu, Fmoc-OSu | Planetary ball-mill, solvent-free | Full conversion and high yields, easy product recovery. | rsc.org |

| Addition of amines to alkynoates | Amines, dialkylacetylenedicarboxylates | Planetary ball-mill, solvent-free, catalyst-free | Quantitative conversion to β-enamino esters in 5 minutes. | organic-chemistry.org |

| Enzymatic kinetic resolution | Racemic N-benzylated-β³-amino esters, water, CALB | Vibrational ball-mill, with/without LAG additive | High yield (up to 49%) and enantioselectivity (up to 98% ee). d-nb.info | d-nb.info |

| Asymmetric cross-dehydrogenative coupling | Glycine derivatives, alkylating agents | Ball-mill, chiral amine catalyst, ethanol | Good yields and high enantioselectivity for α-alkyl α-glycine derivatives. rsc.org | rsc.org |

One-Pot Synthetic Procedures from Cyclohexene Substrates

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The synthesis of this compound from cyclohexene-based starting materials is amenable to such strategies.

A relevant industrial process is the synthesis of 1-amino-1-methyl-3(4)-cyanocyclohexane, which starts from 4(5)-cyano-1-methyl-cyclohexene. google.com This process involves a Ritter reaction with hydrocyanic acid in the presence of sulfuric acid to form an intermediate formamide, which is then hydrolyzed in the same pot to the desired amino-nitrile. google.com A similar strategy could be envisioned starting from a methyl cyclohexenecarboxylate substrate.

Biocatalytic one-pot syntheses have also been developed for related aminocyclohexane structures. For example, 6-aminohexanoic acid has been synthesized from cyclohexane in a one-pot process using mixed cultures of engineered Pseudomonas taiwanensis and Escherichia coli. nih.gov This biotransformation proceeds through a caprolactone (B156226) intermediate, which is then converted to the final amino acid. nih.gov Another example is the one-pot synthesis of cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione (B43130) using a combination of a keto reductase and an amine transaminase. researchgate.net By selecting stereocomplementary enzymes, both diastereomers of the product could be obtained with high selectivity. researchgate.net

Chemical one-pot syntheses of functionalized cyclohexenes have also been reported. For instance, amino-cyclohexene derivatives can be prepared in a one-pot, three-component reaction of amino alcohols, aromatic aldehydes, and acetylacetone, with microwave irradiation significantly accelerating the reaction. researchgate.net While the specific functional groups differ, these examples demonstrate the feasibility of constructing the aminocyclohexane core in a single pot from acyclic or simpler cyclic precursors. A one-pot procedure for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones and epichlorohydrin (B41342) also proceeds through a 3-sulfonylcyclobutanol intermediate, showcasing the power of one-pot transformations to build complex cyclic systems. nih.gov

These precedents suggest that a one-pot synthesis of this compound could be developed, for example, by the epoxidation of a methyl cyclohexenecarboxylate followed by in-situ ring-opening with an amine, or through a tandem catalytic reaction on a suitable cyclohexene precursor.

Chemical Reactivity and Derivatization Strategies

Amination Reactions and Amine Functionalization

The primary amine group in Methyl 3-aminocyclohexanecarboxylate is a key site for functionalization. As a nucleophile, it can participate in a variety of reactions to introduce new substituents and build molecular complexity.

Reductive amination is a common method for functionalizing primary amines. youtube.com This process involves the reaction of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to form a more substituted amine. youtube.com Reagents like sodium cyanoborohydride (NaBH3CN) are often used for the reduction step. youtube.com

Modern synthetic methods also allow for the selective functionalization of the C-H bond adjacent (at the α-position) to the amine. Inspired by enzymatic processes, synthetic co-factors can be used to generate reactive ketimine intermediates from primary amines in situ. chemrxiv.org These intermediates can then react with a variety of carbon-centered nucleophiles, such as organometallic reagents, or with electrophiles through photoredox catalysis, leading to the formation of α-substituted amines. chemrxiv.org Another advanced strategy involves amination-cyclization cascade reactions, which can stereoselectively convert starting materials into functionalized nitrogen-containing rings in a single, highly efficient step. nih.gov

Esterification and Transesterification Processes

The methyl ester moiety of this compound can be modified through transesterification, a process that exchanges the original alkoxy group (-OCH3) for a different one. wikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed transesterification : A strong acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by another alcohol. wikipedia.org

Base-catalyzed transesterification : A strong base, typically an alkoxide corresponding to the desired alcohol, removes a proton from the alcohol, increasing its nucleophilicity for the attack on the ester carbonyl. wikipedia.orgmasterorganicchemistry.com

The reaction is an equilibrium process. wikipedia.org To drive the reaction toward the desired product, the alcohol reactant is often used as the solvent, or the lower-boiling alcohol byproduct (in this case, methanol) is removed by distillation. wikipedia.org This allows for the synthesis of a wide variety of esters (e.g., ethyl, propyl, benzyl esters) from the starting methyl ester. organic-chemistry.org

| Catalyst Type | Examples | Conditions | Reference |

|---|---|---|---|

| Acid | Sulfuric Acid (H₂SO₄), Scandium(III) triflate (Sc(OTf)₃) | Acidic, often requires heat | wikipedia.orgorganic-chemistry.org |

| Base | Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₂HPO₄) | Basic, can often be performed at room temperature | wikipedia.orgorganic-chemistry.orgmdpi.com |

| Organometallic | Tetranuclear Zinc Cluster, Y₅(OiPr)₁₃O | Mild, neutral conditions | organic-chemistry.org |

| Heterogeneous | Silica Chloride, Nano CaO | Solid catalysts, easily separable | organic-chemistry.orgmdpi.com |

Formation of Amide Derivatives

The primary amine of this compound readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This is one of the most common derivatization strategies for primary amines. ajchem-a.comresearchgate.net The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent. youtube.com

Common methods for amide bond formation include:

Reaction with Acyl Chlorides or Anhydrides : These are highly reactive acylating agents that react readily with amines, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct. youtube.comlibretexts.org

Reaction with Carboxylic Acids using Coupling Agents : To avoid the harsh conditions associated with acyl chlorides, carboxylic acids can be activated in situ using coupling agents. ajchem-a.comyoutube.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the attack by the amine. libretexts.org

| Coupling Agent | Abbreviation | Typical Additive | Reference |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | 4-Dimethylaminopyridine (DMAP) | ajchem-a.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | 1-Hydroxybenzotriazole (HOBt) | mdpi.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | - |

Alkylation and Acylation of the Amine Moiety

Beyond amide formation, the amine moiety can undergo direct alkylation and acylation.

N-Alkylation : The reaction of the primary amine with alkyl halides (e.g., methyl iodide, benzyl bromide) via an SN2 reaction introduces an alkyl group onto the nitrogen atom. youtube.com A significant challenge with this method is controlling the extent of alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium salt, a phenomenon known as polyalkylation. youtube.comlibretexts.org

N-Acylation : This involves the reaction of the amine with an acyl chloride or acid anhydride to form an amide, as described previously. masterorganicchemistry.com Unlike alkylation, acylation is typically easy to control. The resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group, which prevents further acylation. openstax.org This reaction is a reliable method for installing a single acyl group.

Ring Functionalization and Introduction of Substituents

Modifying the cyclohexane (B81311) ring itself introduces additional functionality and stereochemical complexity.

Hydroxylation via Epoxidation and Oxirane Ring Opening

Hydroxyl groups can be introduced onto the cyclohexane ring through a two-step sequence involving epoxidation and subsequent ring-opening. This strategy would first require the presence of a carbon-carbon double bond in the cyclohexane ring, which could be introduced via various synthetic methods from a suitable precursor.

The epoxidation of the cyclohexene (B86901) double bond is commonly achieved using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction is a concerted process that adds an oxygen atom across the double bond to form an epoxide (or oxirane), a three-membered ring containing oxygen. libretexts.org

The resulting epoxide is a versatile intermediate that can be opened by a wide range of nucleophiles. jsynthchem.com For hydroxylation, the epoxide is treated with water under acidic or basic conditions. libretexts.orgjsynthchem.com

Acid-catalyzed ring opening : Protonation of the epoxide oxygen makes it a better leaving group and activates the ring for attack by a weak nucleophile like water. The nucleophile typically attacks the more substituted carbon. libretexts.orgjsynthchem.com

Base-catalyzed ring opening : A strong nucleophile attacks one of the epoxide carbons in an SN2 fashion, leading to ring opening. The attack generally occurs at the less sterically hindered carbon. jsynthchem.com

This sequence allows for the stereocontrolled introduction of hydroxyl groups. For example, epoxidation followed by acid-catalyzed hydrolysis typically results in the formation of a trans-diol. libretexts.org The regioselectivity and stereoselectivity of the ring-opening are influenced by the substituents on the ring and the reaction conditions. beilstein-journals.org

Cyclization Reactions for Bicyclic Scaffolds

The presence of two reactive functional groups, the amine and the ester, on the same cyclohexane backbone allows for intramolecular reactions to form bicyclic scaffolds. These structures are of significant interest in medicinal chemistry and materials science.

A common strategy involves converting one of the functional groups to make it reactive toward the other. For instance:

The ester group can be reduced to a primary alcohol. This alcohol can then be converted into a leaving group (e.g., a tosylate or mesylate). The intramolecular SN2 reaction with the amine nitrogen would then form a bicyclic amine.

The amine and the ester can react directly under forcing conditions to form a bicyclic lactam (a cyclic amide). This often requires high temperatures.

The amine can be acylated with a molecule containing another reactive group. For example, acylation with chloroacetyl chloride would attach a -COCH2Cl group to the nitrogen. Subsequent intramolecular alkylation, where the ester enolate attacks the electrophilic carbon bearing the chlorine, could lead to the formation of a new ring.

These cyclization strategies are powerful tools for creating rigid, well-defined three-dimensional structures from the flexible cyclohexanecarboxylate scaffold. researchgate.net

1,3-Dipolar Cycloaddition Reactions

This compound possesses a secondary amine that can potentially participate in 1,3-dipolar cycloaddition reactions after conversion into a 1,3-dipole. A common strategy to form such a dipole from a secondary amine is through the generation of an azomethine ylide. mdpi.combeilstein-journals.org Azomethine ylides are typically formed in situ from the condensation of a secondary amine with an aldehyde or ketone. mdpi.combeilstein-journals.org For this compound, this would involve a reaction with a suitable carbonyl compound to form an intermediate iminium ion, which upon deprotonation would yield the corresponding azomethine ylide. This ylide can then react with a dipolarophile, such as an alkene or alkyne, to form a five-membered heterocyclic ring. mdpi.comnih.gov

The versatility of the 1,3-dipolar cycloaddition reaction makes it a powerful tool for the synthesis of complex nitrogen-containing heterocycles. mdpi.combeilstein-journals.orgnih.gov The reaction of an azomethine ylide derived from an amino ester with an electron-deficient alkene, for instance, can lead to the formation of substituted pyrrolidines with a high degree of stereocontrol. beilstein-journals.orgnih.gov While specific examples involving this compound are not prevalent in the literature, the general principles of azomethine ylide formation and cycloaddition suggest a viable pathway for its derivatization. The reaction conditions, such as the choice of solvent and the nature of the carbonyl compound and dipolarophile, would be critical in determining the efficiency and stereochemical outcome of the cycloaddition.

| Reactant Type | Example | Resulting Structure | Potential Application |

| Secondary Amine | This compound | - | Precursor to 1,3-dipole |

| Carbonyl Compound | Benzaldehyde | Azomethine Ylide Intermediate | Synthesis of heterocycles |

| Dipolarophile | N-Phenylmaleimide | Pyrrolidine-fused cyclohexane | Novel scaffold for medicinal chemistry |

| Dipolarophile | Dimethyl acetylenedicarboxylate | Dihydropyrrole-fused cyclohexane | Synthesis of functionalized heterocycles |

Reductive and Oxidative Transformations

The chemical reactivity of this compound is characterized by the presence of a secondary amine and a methyl ester, both of which can undergo reductive and oxidative transformations.

Reductive Transformations:

The synthesis of β-amino esters like this compound can be achieved through the reductive amination of a β-keto ester. mdpi.comresearchgate.net This process involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.org Consequently, the reverse reaction, cleavage of the C-N bond through reductive means, is not a typical transformation. However, the ester functionality can be reduced. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the methyl ester to a primary alcohol, yielding (3-aminocyclohexyl)methanol.

Oxidative Transformations:

The secondary amine in this compound is susceptible to oxidation. The outcome of the oxidation depends on the oxidizing agent used. youtube.comlibretexts.org Mild oxidation, for instance with hydrogen peroxide or peroxy acids, can convert the secondary amine into the corresponding hydroxylamine. libretexts.orgacs.org Further oxidation can lead to the formation of a nitrone. acs.org Stronger oxidizing agents, such as potassium permanganate (KMnO₄), can lead to more extensive oxidation, potentially resulting in ring cleavage or the formation of other products. The presence of the ester group may influence the reaction, and its stability under the oxidative conditions must be considered.

| Transformation | Reagent(s) | Functional Group Targeted | Product |

| Ester Reduction | Lithium aluminum hydride (LiAlH₄) | Methyl ester | (3-Aminocyclohexyl)methanol |

| Amine Oxidation | Hydrogen peroxide (H₂O₂) | Secondary amine | 3-(Hydroxyamino)cyclohexanecarboxylic acid methyl ester |

| Amine Oxidation | Peroxy acids | Secondary amine | Corresponding Nitrone |

| Amine Oxidation | Potassium permanganate (KMnO₄) | Secondary amine | Potential for over-oxidation and ring cleavage |

Hydrolysis of the Ester Group to Aminocyclohexanecarboxylic Acids

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-aminocyclohexanecarboxylic acid. This transformation is a fundamental reaction for the conversion of amino acid esters to their parent amino acids. libretexts.org The hydrolysis can be carried out under either acidic or basic conditions.

Alkaline Hydrolysis:

Basic hydrolysis, or saponification, is a common method for the de-esterification of amino acid esters. researchgate.net This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with heating. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate and the amine, yielding the zwitterionic amino acid. The use of lithium hydroxide (LiOH) in a mixture of water and an organic solvent like dioxane or THF is also a mild and effective method for the hydrolysis of amino acid esters. researchgate.net

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is another viable method. This involves heating the ester in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous solution. The acid protonates the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by water. This process is reversible, and an excess of water is typically used to drive the equilibrium towards the formation of the carboxylic acid.

The choice between acidic and basic hydrolysis may depend on the presence of other functional groups in the molecule and the desired final salt form of the amino acid.

| Hydrolysis Condition | Reagents | Intermediate | Final Product |

| Alkaline | NaOH or KOH in H₂O, heat | Sodium or Potassium 3-aminocyclohexanecarboxylate | 3-Aminocyclohexanecarboxylic acid (after acidification) |

| Alkaline (Mild) | LiOH in THF/H₂O | Lithium 3-aminocyclohexanecarboxylate | 3-Aminocyclohexanecarboxylic acid (after acidification) |

| Acidic | HCl or H₂SO₄ in H₂O, heat | - | 3-Aminocyclohexanecarboxylic acid hydrochloride or sulfate salt |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of Methyl 3-aminocyclohexanecarboxylate in solution. It provides critical information on the connectivity, stereochemistry, and dynamic conformational behavior of the molecule.

Stereochemical Assignment through Coupling Constants and NOE Analysis

The relative stereochemistry of the amino and methyl carboxylate groups on the cyclohexane (B81311) ring (cis or trans) can be unequivocally determined using a combination of proton (¹H) NMR coupling constants and Nuclear Overhauser Effect (NOE) analysis. The cyclohexane ring predominantly adopts a chair conformation, leading to distinct spatial relationships between its protons.

Coupling Constants (J-values): The magnitude of the three-bond coupling constant (³J) between adjacent protons is dictated by the dihedral angle between them, a relationship described by the Karplus equation. This allows for the differentiation of axial (ax) and equatorial (eq) protons.

Axial-Axial (³Jₐₐ): Protons in a 1,2-diaxial relationship have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 10–13 Hz.

Axial-Equatorial (³Jₐₑ) and Equatorial-Equatorial (³Jₑₑ): These relationships involve dihedral angles of roughly 60°, leading to much smaller coupling constants, generally between 2–5 Hz.

For cis-Methyl 3-aminocyclohexanecarboxylate, the most stable conformation features both the amino and the ester groups in equatorial positions. The protons at C1 and C3 would therefore be axial. Analysis of the splitting pattern of these protons would reveal large diaxial couplings to the adjacent axial protons on C2 and C4/C6, confirming the cis relationship.

Nuclear Overhauser Effect (NOE) Analysis: NOE is a through-space effect that detects protons that are close to each other (typically <5 Å), regardless of whether they are directly bonded. In a 2D NOESY experiment, cross-peaks are observed between spatially proximate protons. For cis-Methyl 3-aminocyclohexanecarboxylate, an NOE correlation would be expected between the axial protons at C1 and C3, as they are in a 1,3-diaxial arrangement and therefore close in space. This provides definitive proof of the cis stereochemistry.

Table 1: Representative ¹H NMR Coupling Constants for Stereochemical Assignment in a Cyclohexane Ring

| Interaction Type | Dihedral Angle (approx.) | Typical ³J Value (Hz) | Implication for this compound |

|---|---|---|---|

| Axial-Axial | 180° | 10 - 13 | Confirms diaxial relationship between protons. |

| Axial-Equatorial | 60° | 2 - 5 | Indicates axial-equatorial proton relationship. |

Conformational Analysis in Solution

The cyclohexane ring is not static but undergoes a rapid "ring-flip" between two chair conformations. For substituted cyclohexanes, these two conformations are often not equal in energy. pressbooks.pub The position of the conformational equilibrium is determined by the steric demands of the substituents. pressbooks.pub

Substituents prefer to occupy the more spacious equatorial position to avoid steric clashes with other atoms, particularly the destabilizing 1,3-diaxial interactions. pressbooks.pub For cis-1,3-disubstituted cyclohexanes like cis-Methyl 3-aminocyclohexanecarboxylate, one chair conformer places both substituents in equatorial positions (diequatorial), while the ring-flipped conformer places them both in axial positions (diaxial). libretexts.orglibretexts.org

The diaxial conformation introduces significant steric strain from the 1,3-diaxial interactions between the two substituents and between each substituent and the axial hydrogens. libretexts.orglibretexts.org Consequently, the conformational equilibrium overwhelmingly favors the diequatorial conformer, which is significantly more stable. libretexts.orglibretexts.org Low-temperature NMR studies can be used to "freeze out" the individual conformers and quantify the energy difference between them.

Characterization of Peptide Self-Assemblies

As a non-proteinogenic β-amino acid, this compound can be incorporated into peptide chains to create peptidomimetics with unique structural properties. The rigid cyclohexane backbone can enforce specific turns or folds, influencing the peptide's secondary structure and its propensity to self-assemble into larger, ordered structures like nanofibers, ribbons, or hydrogels. nih.gov

NMR spectroscopy is a powerful technique for characterizing these self-assembly processes. nih.gov

Solution-State NMR: Changes in chemical shifts, line broadening, and diffusion coefficients (measured via DOSY experiments) upon self-assembly can provide information on the aggregation state and the environment of specific residues.

Solid-State NMR (ssNMR): For highly ordered aggregates like amyloid-like fibrils, ssNMR is essential. nih.gov By incorporating isotopes such as ¹³C and ¹⁵N, ssNMR can be used to determine the secondary structure (e.g., β-sheets) through analysis of chemical shifts. nih.gov Furthermore, experiments like 2D fpRFDR can probe intermolecular contacts, revealing how individual peptide molecules pack together within the self-assembled structure. nih.gov The defined stereochemistry of the cyclohexane unit within the peptide backbone would play a critical role in directing the intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that drive the assembly process. acs.org

X-ray Crystallography for Solid-State Structure Determination

Confirmation of Relative and Absolute Configuration

A single-crystal X-ray diffraction analysis of this compound would unambiguously confirm its molecular structure. The resulting electron density map reveals the precise position of each non-hydrogen atom, verifying the connectivity and the relative orientation of the substituents on the cyclohexane ring. This would provide ultimate proof of the cis or trans configuration in the solid state. researchgate.net

Furthermore, if a single enantiomer of the compound is crystallized in a chiral space group, X-ray crystallography can determine its absolute configuration . researchgate.net By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of the atoms can be established, allowing for the assignment of R/S descriptors to the chiral centers (C1 and C3). For instance, the hydrochloride salt of the (1R,3S) isomer has been identified, indicating the isolation of a specific enantiomer. nih.gov

Table 2: Example of Crystallographic Data for a Cyclohexane Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₅NO₂ |

| Formula Weight | 157.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.678(2) |

| c (Å) | 15.432(6) |

| β (°) | 108.91(3) |

| Volume (ų) | 837.9(6) |

| Z | 4 |

| R-factor | 0.045 |

Note: This is representative data and not the actual experimental data for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure not only reveals the conformation of a single molecule but also how multiple molecules arrange themselves to form a stable crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. rsc.org

For this compound, key interactions would include:

Van der Waals Forces: Hydrophobic interactions between the aliphatic C-H groups of the cyclohexane rings also play a crucial role, contributing to the efficient packing of the molecules in the crystal. nih.gov

Analysis of the crystal packing can reveal layers, columns, or more complex three-dimensional networks, providing insight into the physical properties of the crystalline material. mdpi.com

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), serves as a powerful, non-destructive method for investigating the stereochemical aspects of chiral molecules like the enantiomers of this compound. These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral sample. nih.gov

Circular Dichroism (CD) spectroscopy is an inherently chiral technique, making it highly suitable for the analysis and differentiation of enantiomers. acs.org While simple chiral building blocks like this compound may not possess strong, easily detectable chromophores for CD analysis in the accessible wavelength range, their enantiomeric purity can be determined effectively through derivatization. acs.orgrsc.org

A common strategy involves reacting the amine group with a chromophoric agent to create a derivative with strong CD signals. rsc.org For instance, the formation of an imine with a suitable aldehyde can generate a new chromophore whose interaction with the chiral center of the aminocyclohexanecarboxylate ring produces a distinct CD spectrum. rsc.org The sign and magnitude of the resulting Cotton effect can be directly correlated with the absolute configuration and enantiomeric excess (ee) of the starting amine.

Another advanced method is Exciton-Coupled Circular Dichroism (ECCD), where a molecule containing two or more chromophores oriented in a helical fashion generates intense, bisignate CD curves. acs.org By reacting this compound with a reagent that introduces two chromophores, the resulting derivative's ECCD spectrum provides a sensitive measure of its enantiomeric composition. The enantiomers will produce mirror-image CD spectra, allowing for precise quantification of the ee. acs.org This approach has been successfully applied to determine the ee of various chiral amines with high accuracy. acs.org

Table 1: Chiroptical Spectroscopy Principles for Enantiomeric Purity

| Technique | Principle | Application to this compound | Key Outcome |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov | Requires derivatization with a chromophoric agent to enhance the signal. rsc.org | Determination of enantiomeric excess (ee) and absolute configuration. |

| Exciton-Coupled CD (ECCD) | Generates intense, predictable CD signals when two chromophores are held in a chiral orientation. acs.org | Reaction with a di-chromophoric reagent to form an ECCD-active derivative. | Highly sensitive determination of absolute configuration and enantiomeric purity. |

This compound is a cyclic β-amino acid, a class of building blocks used to create peptide mimetics or "foldamers" with stable, predictable secondary structures. chemrxiv.orgorganic-chemistry.org Circular Dichroism spectroscopy is an indispensable tool for analyzing the conformation of these oligomers in solution. chemrxiv.orgamericanpeptidesociety.org

The CD spectrum in the far-UV region (190-250 nm), which corresponds to the amide bond absorptions, is particularly sensitive to the secondary structure of a peptide or foldamer backbone. nih.gov Different conformations, such as helices, sheets, and random coils, exhibit distinct and characteristic CD spectra. americanpeptidesociety.org

For example, studies on oligomers of related cyclic β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid, have shown that they fold into well-defined 14-helix secondary structures. This folding is characterized by a specific CD signature, often a maximum ellipticity around 220 nm, whose intensity increases with the length of the oligomer chain. chemrxiv.org By incorporating this compound into a peptide chain, CD spectroscopy can be used to:

Confirm the adoption of a specific secondary structure (e.g., helix, turn).

Study the stability of the foldamer under different conditions (e.g., temperature, solvent). chemrxiv.orgamericanpeptidesociety.org

Investigate how the cis/trans configuration of the cyclohexane ring influences the resulting peptide conformation.

The ability to monitor these structural features provides critical insights into the design of novel biomaterials and therapeutic agents based on these peptide mimetics. raineslab.com

Table 2: Characteristic CD Signals for Peptide Secondary Structures

| Secondary Structure | Typical Positive Maxima (nm) | Typical Negative Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 - ~200 | ~215 - ~220 |

| 14-Helix (in β-peptides) | ~220 chemrxiv.org | (Varies, often weaker than maximum) |

| Random Coil | (Weak or absent) | ~195 - ~200 |

Note: The exact positions and intensities of CD bands can vary based on the specific residues, solvent, and temperature. americanpeptidesociety.orgnih.gov

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a fundamental analytical technique for the precise determination of molecular weights and the structural characterization of compounds. For this compound, various MS methods are employed for identity confirmation, isomer analysis, and impurity detection.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound (C₈H₁₅NO₂), HRMS provides definitive confirmation of its identity by distinguishing its exact mass from other compounds with the same nominal mass.

The theoretical monoisotopic mass of the neutral molecule is calculated from the masses of the most abundant isotopes of its constituent elements. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass experimentally. A close match between the measured mass and the calculated theoretical mass confirms the elemental composition. nih.gov

Table 3: HRMS Data for this compound (C₈H₁₅NO₂)

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Theoretical Monoisotopic Mass | 157.11028 u | Calculated |

| Theoretical [M+H]⁺ Ion Mass | 158.11756 u | Calculated |

| Required Mass Accuracy | < 5 ppm | Standard for structural confirmation nih.gov |

| Example Measured Mass | 158.1174 u | Hypothetical |

| Calculated Mass Error | -1.01 ppm | Hypothetical |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for separating and quantifying isomers in complex mixtures. nih.govnih.gov For this compound, this is crucial for separating and individually quantifying the cis and trans diastereomers, as well as the different enantiomers if a chiral column is used.

The method involves two key stages:

Liquid Chromatography (LC): The isomers are first separated based on their different physical properties as they pass through a chromatography column. A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column is often effective for separating polar isomers like the cis and trans forms of this compound. lcms.cz

Tandem Mass Spectrometry (MS/MS): As the separated isomers exit the column, they are ionized (e.g., by Electrospray Ionization, ESI) and analyzed. In MS/MS, a specific parent ion (e.g., the [M+H]⁺ ion at m/z 158.1) is selected, fragmented, and one or more specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for accurate quantification even at very low levels and in complex matrices. nih.govyoutube.com

This technique is essential for quality control during synthesis and for studying the isomeric composition of the compound in various applications. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful technique that maps the spatial distribution of molecules directly within a thin slice of tissue or other material, without the need for labels. nih.govnih.gov While MALDI imaging is not typically applied to a small, simple building block like this compound itself, it is highly relevant for studying the distribution of its more complex derivatives, such as drugs, probes, or peptide mimetics that incorporate this moiety. frontiersin.org

The process involves coating a tissue section with a light-absorbing matrix. A laser is then rastered across the sample, desorbing and ionizing molecules from discrete spots. youtube.com A mass spectrum is collected at each x,y coordinate, and the intensity of a specific ion can be plotted to create an image showing its distribution. nih.gov

For example, if this compound were part of a novel drug candidate, MALDI imaging could be used to visualize its accumulation and distribution within a target organ, such as a kidney or tumor, providing critical information for pharmacology and toxicology studies. nih.govyoutube.com

Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Studies

Detailed research findings and data tables for this compound are not available in the public domain or scientific literature based on the conducted searches. Therefore, this section cannot be completed with the required scientific accuracy and detail.

Applications in Advanced Chemical Synthesis and Materials Science

Chiral Building Blocks in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric synthesis, a field dedicated to the selective production of a single stereoisomer. enamine.netnih.gov Chiral building blocks—enantiomerically pure molecules incorporated into a larger structure—are fundamental to this endeavor. enamine.netnih.gov Methyl 3-aminocyclohexanecarboxylate, particularly in its stereoisomerically pure forms like (1R,3S)-methyl 3-aminocyclohexanecarboxylate, serves as a prime example of such a building block. nih.govnih.gov

Synthesis of Enantiomerically Pure Compounds for Drug Design

The development of single-enantiomer drugs is a critical goal in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. enamine.netyoutube.com The use of chiral building blocks from the outset is an efficient strategy to produce complex, homochiral drug candidates. nih.govresearchgate.net

This compound provides a conformationally constrained scaffold that is desirable in drug design. Its stereocenters and defined spatial arrangement of functional groups allow for precise interactions with chiral biological targets like enzymes and receptors. enamine.netwhiterose.ac.uk Researchers utilize asymmetric synthesis techniques to prepare enantiomerically pure versions of this compound, which are then integrated into larger, more complex molecules destined for pharmaceutical applications. nih.govresearchgate.net The synthesis of these building blocks can be achieved through various methods, including the resolution of racemates or, more advancedly, through asymmetric catalysis. enamine.netnih.gov

Precursors for Complex Organic Molecules

Beyond its direct role in drug candidates, this compound and its derivatives are valuable precursors for synthesizing intricate organic molecules, including natural products. An example is the asymmetric synthesis of the dendrobatid alkaloid, pumiliotoxin C. In one approach, the enantiopure amino ester, methyl (−)-cis-2-amino-trans-6-methylcyclohexanecarboxylate, a related substituted cyclohexane (B81311) amino ester, was used as a key intermediate. researchgate.net This highlights how such chiral cyclic amino esters serve as foundational elements for constructing stereochemically rich and complex molecular frameworks.

The inherent stereochemistry of the building block is transferred to the final product, avoiding the need for difficult purification steps later in the synthesis. This principle is broadly applied, where the rigid cyclohexane core of 3-aminocyclohexanecarboxylate derivatives helps to establish the three-dimensional structure of the target molecule.

Design and Synthesis of Peptide Mimetics and Foldamers

Peptide mimetics are molecules designed to replicate the structure and function of natural peptides but with enhanced properties, such as increased stability against enzymatic degradation. nih.govbiosyn.com Foldamers are a specific class of peptide mimetics; they are oligomers that adopt well-defined, predictable secondary structures, similar to the helices and sheets found in proteins. nih.govnih.gov

Incorporation into β-Peptides and Hybrid Peptides

This compound is a β-amino acid, meaning its amino group is attached to the carbon atom beta to the carboxyl group. Peptides constructed from β-amino acids (β-peptides) are known for their remarkable resistance to proteases and their ability to form stable secondary structures. rsc.orgnih.gov

The constrained cyclic structure of 3-aminocyclohexanecarboxylic acid is particularly useful in this context. rsc.org When incorporated into peptide chains, it restricts the conformational freedom of the backbone, guiding the peptide to fold in a specific manner. nih.govrsc.org This residue can be found in homooligomers (peptides made of only one type of β-amino acid) or, more commonly, in heterooligomers and hybrid peptides, where it is combined with other β-amino acids or with natural α-amino acids. rsc.orgnih.govnih.gov The synthesis of such hybrid peptides allows for the fine-tuning of their structure and biological activity. nih.govmdpi.com

Inducers of Specific Secondary Structures (Helices, Turns, Sheets)

One of the most significant applications of cyclic β-amino acids is their role as powerful inducers of specific secondary structures. rsc.org The folding of these oligomers is driven by noncovalent interactions, such as hydrogen bonding, within the backbone. nih.gov Depending on the stereochemistry (cis or trans) of the substituents on the cyclohexane ring and its combination with other amino acids, these building blocks can promote the formation of helices, turns, or sheets. rsc.orgthieme-connect.de

Oligomers of the related trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are well-documented to fold into a stable 14-helix, a structure characterized by a hydrogen-bonding pattern between the C=O of one residue and the N-H of the residue two positions earlier (i to i-2). rsc.orgnih.gov Studies have shown that introducing constrained γ-amino acid residues, such as (1R,3S)-3-aminocyclohexanecarboxylic acid, is an effective strategy for stabilizing native-like hairpin folding in aqueous solutions. nih.gov The predictable folding patterns induced by these cyclic residues are crucial for designing foldamers that can mimic protein surfaces and interfere with protein-protein interactions. nih.gov

| Residue Type | Commonly Induced Secondary Structure | Key Feature |

|---|---|---|

| trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) | 14-Helix | Strong helix-forming propensity in homooligomers. rsc.orgnih.gov |

| cis-Aminocyclohexanecarboxylic acid (cis-ACHC) | Participates in helical folds of heterooligomers. rsc.org | Does not form stable helices in homooligomers but contributes to structures in hybrid peptides. rsc.org |

| (1R,3S)-3-Aminocyclohexanecarboxylic acid | Stabilizes native-like hairpin turns. nih.gov | Used to constrain peptide strands to promote specific folding. nih.gov |

| trans-2-Aminocyclopentanecarboxylic acid (ACPC) | 12-Helix | The five-membered ring promotes a different helical structure compared to six-membered rings. nih.gov |

Role in the Design of Enzyme Inactivators (e.g., LSD1)

The principles of using constrained amino acids in peptide design extend to the development of enzyme inhibitors and inactivators. Lysine-specific demethylase 1 (LSD1) is an enzyme involved in epigenetic regulation and has become a target for cancer therapy. nih.govnih.gov The design of potent and selective LSD1 inactivators often involves mimicking the structure of its natural substrate, a portion of the histone H3 protein. nih.gov

It has been proposed that the histone substrate adopts a series of consecutive γ-turn structures within the active site of LSD1. nih.gov Based on this, researchers have designed peptide-based inactivators that incorporate conformationally restricted amino acids to mimic these turns. For example, potent LSD1 inactivators have been synthesized by incorporating two units of 1-aminocyclohexanecarboxylic acid (a related cyclic amino acid) on either side of a modified lysine (B10760008) residue. nih.gov This strategy uses the rigid cyclic scaffold to pre-organize the peptide into a conformation that is optimal for binding to and inactivating the enzyme. While direct use of the 3-amino isomer in this specific context is not as widely documented in the provided results, the underlying principle of using constrained cyclic amino acids to create potent enzyme inactivators is a key area of research. elsevier.com

Components in Ligand and Catalyst Development

This compound serves as a valuable building block in the development of ligands for transition metal catalysts. Its bifunctional nature, possessing both an amine and an ester group on a rigid cyclohexane scaffold, allows it to act as a bidentate ligand, coordinating with metal centers through the nitrogen and oxygen atoms. wikipedia.org This N,O-bidentate coordination forms a stable five-membered chelate ring with the metal ion. wikipedia.org The specific stereochemistry of the aminocyclohexane ring can be exploited to create chiral ligands, which are essential for asymmetric catalysis—a field focused on synthesizing specific enantiomers of chiral molecules. mdpi.com

The development of catalysts using amino acid-based ligands is a significant area of research. For instance, palladium(II) bis-amino acid chelates have been studied for their catalytic activity in reactions like the oxidative cross-coupling of phenylboronic acid with olefins. mdpi.com While simple amino acids like proline have been used, the structural rigidity and stereochemical complexity of aminocyclohexanecarboxylic acid derivatives offer opportunities for creating more sophisticated catalyst systems. mdpi.com These systems are designed to influence the stereochemical outcome of reactions, leading to high enantiomeric excess in the final products. mdpi.com The synthesis of such ligands often involves the reaction of the amino acid derivative with a metal salt, such as palladium acetate (B1210297) or copper(I) iodide, to form the active catalyst complex. wikipedia.orgmdpi.com

Research has demonstrated that transition metal complexes involving amino acid ligands can be used as catalysts in a variety of chemical reactions. google.com The precise positioning of the functional groups on the cyclohexane ring, as in the case of this compound, is critical for determining the binding affinity and the resulting catalytic activity and selectivity.

Table 1: Examples of Amino Acid Derivatives in Catalysis This table is interactive. You can sort and filter the data.

| Ligand/Precursor | Metal | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Methyl 3-amino-1-benzothiophene-2-carboxylate | Copper (I) | N-arylation (Ullmann-type) | Precursor for efficient cross-coupling reactions using an L-proline ligand. | mdpi.com |

| Proline | Palladium (II) | Oxidative cross-coupling | Resulted in low but present enantioselectivity (24% ee), demonstrating the principle. | mdpi.com |

| (S)-(+)-3-aminomethyl-5-methylhexanoic acid precursor | Rhodium | Asymmetric hydrogenation | A rhodium Me-DuPHOS catalyst achieved very high enantiomeric excess in the synthesis of Pregabalin (B1679071). | nih.gov |

Applications in Polymer Chemistry

The structure of this compound makes it an ideal monomer for the synthesis of functional polymers, particularly those with applications in the biomedical field. researchgate.net The presence of both a primary amine and a methyl ester group allows for its participation in step-growth polymerization reactions to form polyesters and polyamides. nih.gov Specifically, it can be used in the aza-Michael polyaddition reaction, where amines are added to bisacrylamides to create polyamidoamines (PAAs). nih.gov PAAs are noted for being a class of biocompatible and biodegradable polymers. nih.gov

Synthetic biodegradable polymers are highly valued in medicine because their breakdown products can be safely absorbed by the body, eliminating the need for surgical removal of implants. nih.gov The inclusion of ester linkages in the polymer backbone, which can be introduced using this compound, renders the polymer susceptible to hydrolytic degradation. nih.gov This controlled degradability is a key feature for applications like drug delivery systems and tissue engineering scaffolds. researchgate.net

The versatility of this monomer allows for the creation of polymers with tailored properties. By copolymerizing it with other monomers, such as poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), it is possible to produce amphiphilic copolymers that can self-assemble into micelles in aqueous solutions. rsc.org These nanostructures are extensively studied for their potential in encapsulating and delivering hydrophobic drugs. rsc.org

Beyond covalent polymerization, this compound can be a component of monomers used to build supramolecular polymers. These are long-chain structures formed through directional and reversible non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. nih.govresearchgate.net The cyclohexane ring provides a rigid and defined structural element, while the amine and ester groups offer sites for hydrogen bonding.

A notable example of related structures in this field is the living supramolecular polymerization of all-cis 1,2,3,4,5,6-hexafluorocyclohexane derivatives. nih.gov These molecules possess large dipole moments that drive self-assembly into double helical nanofibers. nih.gov Similarly, a monomer derived from this compound, with its inherent polarity and hydrogen-bonding capabilities, could be designed to participate in such kinetically controlled polymerization processes. This allows for the creation of well-defined nanostructures with controllable lengths and the potential for forming complex architectures like block copolymers. nih.gov